![molecular formula C10H6O2 B14754933 furo[3,4-e][1]benzofuran CAS No. 210-75-3](/img/structure/B14754933.png)
furo[3,4-e][1]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo3,4-ebenzofuran is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo3,4-ebenzofuran typically involves the cyclization of appropriate precursors. One common method is the Hamaguchi–Ibata methodology, which starts with coumarin and involves a series of cyclization reactions . Another approach involves the use of metal-catalyzed reactions, such as the Diels–Alder reaction, to construct the fused ring system .
Industrial Production Methods
Industrial production of furo3,4-ebenzofuran may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Furo3,4-ebenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furo3,4-ebenzofuran-2,3-dione, while substitution reactions can yield a variety of substituted furo3,4-ebenzofuran derivatives .
Scientific Research Applications
Furo3,4-ebenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Due to its biological activity, furobenzofuran is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of furo3,4-ebenzofuran involves its interaction with specific molecular targets. For instance, certain derivatives have been found to inhibit enzymes such as carbonic anhydrase and tyrosinase . The compound’s effects are mediated through its ability to bind to these enzymes and interfere with their normal function, leading to therapeutic outcomes.
Comparison with Similar Compounds
Furo3,4-ebenzofuran can be compared to other similar compounds, such as:
Benzofuran: A simpler structure with a single furan ring fused to a benzene ring.
Furo[3,4-b]benzofuran: Another fused ring system with different connectivity.
Coumarin: A related compound with a benzopyrone structure.
The uniqueness of furo3,4-ebenzofuran lies in its specific ring fusion and the resulting electronic properties, which differentiate it from other similar compounds .
Properties
CAS No. |
210-75-3 |
|---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
furo[3,4-e][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-10-8(3-4-12-10)9-6-11-5-7(1)9/h1-6H |
InChI Key |
XOUWRTHOSASNAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=COC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
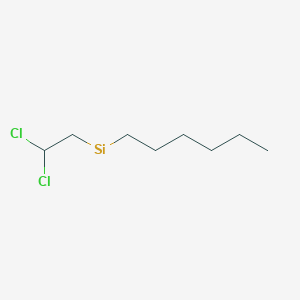

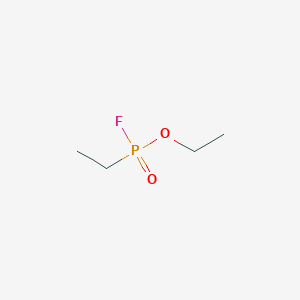
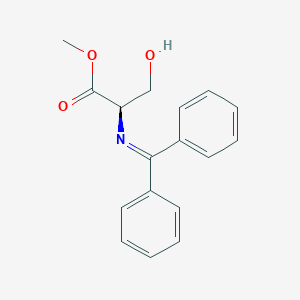

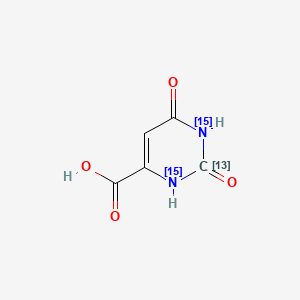
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
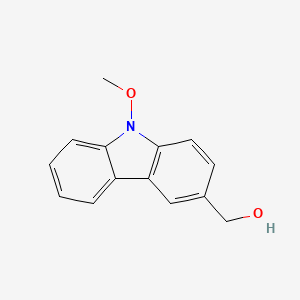
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
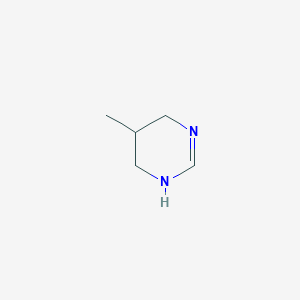
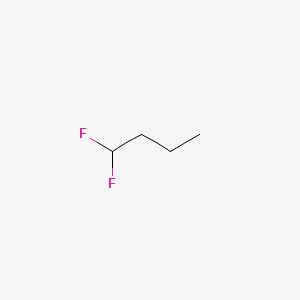
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
